Acid brown 248

Description

Contextualizing Acid Dyes within Contemporary Chemical Sciences

Acid dyes represent a significant class of dyes utilized across various industries. These dyes are typically sodium salts of sulfonic acids, and their water solubility makes them suitable for application in aqueous dye baths. sardarchemicals.com The primary characteristic of acid dyes is their affinity for protein and polyamide fibers, to which they bind through electrostatic interactions, hydrogen bonding, and van der Waals forces.

In contemporary chemical sciences, the study of acid dyes extends beyond their traditional application in textiles. Research now encompasses their environmental impact, the development of more sustainable dyeing processes, and their potential use in advanced materials and analytical techniques. The complex aromatic structures of many acid dyes, including those with azo chromophores, make them subjects of interest for studies on light interaction, color chemistry, and degradation pathways. mdpi.comresearchgate.net

Evolution of Research Trajectories for Acid Brown 248 and Related Azo Chromophores

Research on azo chromophores, which are characterized by the -N=N- functional group, has a long history due to their widespread use in the dye industry. Initially, research focused on the synthesis of new dye structures with improved color fastness and application properties. researchgate.net

More recently, the research focus has shifted towards understanding and mitigating the environmental consequences of azo dyes. Many azo dyes are resistant to biodegradation and can persist in wastewater, leading to pollution. wecmelive.com Consequently, a significant area of research is dedicated to developing methods for their removal from industrial effluents, including adsorption, coagulation, and advanced oxidation processes. wecmelive.com

Furthermore, the unique photochemical properties of azo chromophores have opened up new research avenues. The ability of azobenzene, a fundamental azo chromophore, to undergo reversible trans-cis isomerization upon light exposure has led to its investigation for applications in photoswitchable materials, molecular machines, and photobiology. researchgate.netrsc.org While specific research on the photoswitching properties of this compound is not widely documented, the principles governing related azo compounds are applicable.

Significance of this compound in Specialized Chemical and Environmental Studies

The significance of this compound in specialized chemical and environmental studies stems primarily from its use as a representative acid dye in investigations of dyeing processes and wastewater treatment. Its stable and complex structure makes it a suitable model compound for studying the efficacy of various degradation techniques.

In environmental chemistry, the presence of this compound and similar dyes in industrial wastewater is a concern due to their potential toxicity to aquatic organisms and the aesthetic pollution of water bodies. ontosight.ai Research in this area focuses on developing efficient methods for its removal. Studies have explored the use of various adsorbents and photocatalytic degradation processes to break down the dye into less harmful compounds. researchgate.net

From a chemical perspective, this compound serves as a substrate in studies aimed at understanding the mechanisms of dye-fiber interactions. The sulfonate groups in its structure play a crucial role in its binding to protein fibers. Investigating these interactions helps in optimizing dyeing processes for better efficiency and fastness.

Strategic Directions and Emerging Research Avenues for this compound

Future research on this compound is likely to follow several strategic directions. A primary focus will continue to be the development of more environmentally benign and efficient methods for its removal from wastewater. This includes the synthesis of novel catalysts for advanced oxidation processes and the exploration of bioremediation techniques.

Another emerging avenue is the application of computational chemistry to understand the properties of this compound and related dyes at a molecular level. Quantum chemistry calculations can provide insights into their electronic structure, spectroscopic properties, and reactivity, which can aid in the design of new dyes with improved performance and reduced environmental impact. acs.org

Furthermore, there is potential for exploring the application of this compound in new materials. The principles learned from the study of other functional azo polymers could potentially be applied to develop materials incorporating this compound for specific optical or electronic applications. mdpi.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 10402 |

| CAS Registry Number | 12239-00-8 |

| Molecular Formula | C₂₄H₂₀N₇NaO₁₁S₃ |

| Molecular Weight | 701.64 g/mol |

| Appearance | Brown powder |

| Solubility | Soluble in water |

| Molecular Structure Class | Nitrodiphenylamine |

Source: World dye variety worlddyevariety.com

Table 2: Manufacturing and Application of this compound

| Aspect | Description |

| Manufacturing Method | Condensation of 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid and 4-Chloro-3-nitrobenzenesulfonamide (2 Moore). |

| Primary Applications | Dyeing of wool, silk, and other protein fibers. ontosight.ai Dyeing of nylon and other synthetic fibers. ontosight.ai |

| Color in Strong Sulfuric Acid | Greenish light yellow |

Source: World dye variety worlddyevariety.com

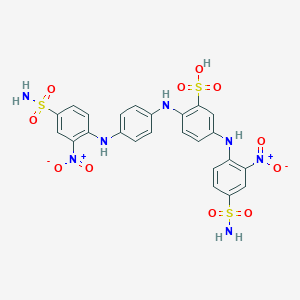

Structure

3D Structure

Properties

CAS No. |

12239-00-8 |

|---|---|

Molecular Formula |

C24H21N7O11S3 |

Molecular Weight |

679.7 g/mol |

IUPAC Name |

5-(2-nitro-4-sulfamoylanilino)-2-[4-(2-nitro-4-sulfamoylanilino)anilino]benzenesulfonic acid |

InChI |

InChI=1S/C24H21N7O11S3/c25-43(36,37)17-6-9-19(22(12-17)30(32)33)27-14-1-3-15(4-2-14)28-21-8-5-16(11-24(21)45(40,41)42)29-20-10-7-18(44(26,38)39)13-23(20)31(34)35/h1-13,27-29H,(H2,25,36,37)(H2,26,38,39)(H,40,41,42) |

InChI Key |

MLOVXTFKTATMKP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])NC3=C(C=C(C=C3)NC4=C(C=C(C=C4)S(=O)(=O)N)[N+](=O)[O-])S(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])NC3=C(C=C(C=C3)NC4=C(C=C(C=C4)S(=O)(=O)N)[N+](=O)[O-])S(=O)(=O)O |

Other CAS No. |

12239-00-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Acid Brown 248

Mechanistic Investigations of Acid Brown 248 Synthesis

This compound, a nitrodiphenylamine-based acid dye, is synthesized through the condensation of 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid with two molecules of 4-Chloro-3-nitrobenzenesulfonamide. worlddyevariety.com The core structure of this dye is nitrodiphenylamine. worlddyevariety.com Mechanistic understanding of its synthesis is crucial for optimizing production and exploring novel derivatives.

Elucidation of Reaction Pathways for Nitrodiphenylamine-based Acid Dyes

The synthesis of nitrodiphenylamine structures, central to this compound, often involves nucleophilic aromatic substitution reactions. rsc.org A common pathway is the Ullmann condensation or a similar copper-catalyzed coupling of an aniline (B41778) derivative with a halogenated nitroaromatic compound. In the case of related nitrodiphenylamines, this involves the reaction of a chloro-nitroaromatic compound with an aniline derivative. The nitro group, being strongly electron-withdrawing, activates the halogen for substitution. rsc.org

Another synthetic route involves the initial nitration of a diphenylamine (B1679370) precursor. For instance, 2-chlorodiphenylamine can be nitrated using a mixture of sulfuric and nitric acid. The subsequent step would then involve sulfonation and amination to arrive at the final dye structure. The synthesis of a related compound, 2-amino-4-nitrodiphenylamine, is achieved by the condensation of 2,4-dinitrochlorobenzene with an amine, followed by selective reduction of one of the nitro groups. upb.ro This highlights the multi-step nature of creating complex nitrodiphenylamine dyes.

Catalytic Systems and Their Influence on this compound Formation

Catalysis plays a pivotal role in the synthesis of nitrodiphenylamine-based dyes. Copper-based catalysts, such as copper iodide (CuI), are frequently employed in Ullmann-type coupling reactions to facilitate the formation of the diphenylamine bond. The efficiency of these catalytic systems is highly dependent on reaction parameters like the choice of solvent and temperature. For example, in the synthesis of 5-chloro-2-nitrodiphenylamine, a related intermediate, DMF is an effective solvent, and a temperature of 120°C is optimal to maximize conversion while preventing decomposition.

Palladium-based catalysts, while showing superior activity in some amination reactions, may increase production costs, making copper-based systems like CuO/ZnO a more economically viable option for industrial-scale synthesis. The choice of catalyst can significantly impact the yield and purity of the final product. For instance, in a comparative study of catalysts for an amination reaction, a Pd/C catalyst yielded 92% of the product, whereas CuO/ZnO and FeCl₃ yielded 85% and 78%, respectively.

Process Optimization in this compound Production: Yield and Purity Considerations

Optimizing the production of this compound involves careful control of reaction conditions to maximize yield and purity. Key parameters that are often adjusted include reaction time, temperature, and stoichiometry of reactants. nih.gov For example, in the synthesis of related nitrodiphenylamines, a reaction time of 12-18 hours is often required to maximize conversion. The stoichiometry of the reactants, such as the molar ratio of the amine to the nitroaromatic compound, is also critical in reducing byproduct formation.

Purification of the final dye is a crucial step. Recrystallization from solvents like ethanol (B145695) is a common method to achieve higher purity. The optimization process aims to find a balance between high yield and the desired purity level, which is often guided by statistical methods like Design of Experiments (DoE) to efficiently explore the effects of multiple variables. nih.govfrontiersin.org

| Parameter | Optimal Value/Condition | Impact on Yield/Purity |

| Catalyst | CuI (5 mol%) | 78-82% yield in Ullmann coupling |

| Solvent | DMF | 85% efficiency in Ullmann coupling |

| Temperature | 120°C | Prevents decomposition, maximizes conversion |

| Reaction Time | 12-18 hours | Maximizes conversion |

| Ammonia Stoichiometry | 1.2:1 molar ratio (NH₃:substrate) | Reduces byproducts in high-pressure amination |

| Purification | Recrystallization from ethanol | Achieves >98% purity |

Derivatization Strategies for this compound Analogues

Structure-Property Relationships in Modified this compound Chromophores

The chemical structure of this compound and its analogues directly influences their properties, such as color, fastness, and solubility. The nitrodiphenylamine chromophore is the primary determinant of its brown color. worlddyevariety.com Modifications to this core structure can lead to significant changes in these properties. For example, the introduction of different functional groups can alter the electronic properties of the dye molecule, thereby shifting its absorption maximum and changing its color. frontiersin.org

The number and position of sulfonic acid groups are critical for the water solubility of acid dyes. researchgate.net The relationship between the structure and properties of modified chromophores is a key area of research for developing new dyes with improved performance characteristics. For instance, the introduction of an ethoxy group in place of a chloro group in a related nitrodiphenylamine can be achieved with 71% efficiency, demonstrating the flexibility for structural modification. The stability of the diphenylamine backbone, when compared to nitroaniline analogs, can also contribute to reduced acute hazards.

Novel Heterocyclic and Aromatic Amine Precursors for Acid Dye Synthesis

The synthesis of novel acid dyes often involves the use of new heterocyclic and aromatic amine precursors. nih.govmdpi.com These precursors can introduce different functionalities and structural motifs into the final dye molecule, leading to unique properties. For example, the use of aminopyrazoles, which can be diazotized and coupled with various components, can produce yellow dyestuffs. ekb.eg Similarly, novel azo dyes have been synthesized from 8-hydroxyquinoline (B1678124) derivatives, yielding compounds with potential biological properties. derpharmachemica.com

The development of new precursors is an active area of research, with a focus on creating dyes with enhanced fastness, different color shades, and improved application properties. upb.rosamipubco.com For instance, enaminone systems are being explored as important building blocks in heterocyclic synthesis for creating novel azo dyes. nih.gov The synthesis of new acid dyes has also been reported using 3-(2-amino-thiazol-4-yl)coumarin as a precursor, which can be used for dyeing wool and silk fabrics. researchgate.net

| Precursor Type | Resulting Dye Characteristics | Reference |

| Aminopyrazoles | Yellow dyestuffs | ekb.eg |

| 8-Hydroxyquinoline derivatives | Novel azo dyes with potential biological properties | derpharmachemica.com |

| Enaminone systems | Novel azo dyes | nih.gov |

| 3-(2-amino-thiazol-4-yl)coumarin | Acid dyes for wool and silk | researchgate.net |

| 2-amino-4-nitrodiphenylamine | Azo dyes with good fastness properties | upb.ro |

Sustainable and Green Chemical Approaches in this compound Synthesis Research

The pursuit of sustainable and environmentally benign chemical processes has become a paramount objective in modern synthetic chemistry. In the context of dye manufacturing, this translates to the development of methodologies that minimize waste, reduce energy consumption, and utilize less hazardous substances. Research into the synthesis of this compound, a nitrodiphenylamine-based dye, is increasingly focusing on the incorporation of green chemistry principles to mitigate the environmental impact associated with its traditional production methods. The conventional synthesis of this compound involves the condensation of 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid with 4-Chloro-3-nitrobenzenesulfonamide. This process, while effective, often relies on methods that can be improved in terms of their environmental footprint. Therefore, current research is exploring several innovative and sustainable alternatives.

Emerging research in green chemistry is actively exploring various strategies to develop more sustainable synthetic routes for nitrodiphenylamine compounds, which form the core structure of this compound. These approaches aim to replace hazardous reagents, minimize waste, and reduce energy consumption. While direct research on the green synthesis of this compound is limited, studies on analogous reactions provide a strong foundation for future development.

One promising area of investigation is the use of alternative energy sources to drive the condensation reaction. Microwave-assisted organic synthesis (MAOS) has been identified as a green technology that can significantly accelerate reaction rates, improve yields, and enhance selectivity, often under solvent-free conditions. orientjchem.orgrsc.org Research on the synthesis of various heterocyclic compounds and dyes has demonstrated the potential of microwave irradiation to reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.comshd-pub.org.rs The application of this technology to the synthesis of this compound could offer a more energy-efficient and faster production method.

Another area of active research is the application of ultrasound in chemical synthesis. Sonochemistry, the use of high-frequency sound waves to promote chemical reactions, has been shown to enhance the synthesis of various dye precursors and related compounds. researchgate.netrsc.orgrsc.org Ultrasound can improve mass transfer and generate localized high temperatures and pressures, leading to faster and more efficient reactions. researchgate.net Studies on the ultrasound-assisted synthesis of aminated lignin (B12514952) for dye removal and the degradation of azo dyes suggest its potential applicability in the synthesis of complex dye molecules like this compound. rsc.orgrsc.org

Solvent selection is a critical aspect of green chemistry. The development of solvent-free synthetic methods or the use of environmentally benign solvents is a key research focus. nih.gov Research into the solvent-free synthesis of diaryl amines, the structural backbone of this compound, has shown promising results using microwave irradiation and solid-supported catalysts like KF/Al2O3. nih.gov These methods not only eliminate the need for volatile organic solvents but also simplify product work-up and reduce waste generation. nih.gov

Furthermore, the exploration of novel catalytic systems is a cornerstone of green synthesis. Phase transfer catalysis (PTC) offers a method to facilitate reactions between reactants in immiscible phases, often allowing for the use of milder reaction conditions and reducing the need for harsh solvents. mdpi.comfzgxjckxxb.comptfarm.pl Research on the use of PTC in nucleophilic aromatic substitution reactions, which are central to the synthesis of nitrodiphenylamine derivatives, indicates its potential to create a more sustainable process for producing this compound. ptfarm.plgoogle.com Additionally, the use of ionic liquids as both catalysts and solvents is being investigated. mdpi.comresearchgate.netnih.govrsc.orgmdpi.comresearchgate.net Ionic liquids are non-volatile and can be designed to have specific catalytic properties, offering a recyclable and potentially less hazardous alternative to traditional solvent and catalyst systems. researchgate.netnih.gov

Biocatalysis represents a frontier in green chemistry, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions. researchgate.netacs.orgmdpi.comdost.gov.ph While direct biocatalytic synthesis of this compound has not been reported, research on the enzymatic synthesis of amides and other dye-related structures points to the future potential of this technology. dost.gov.phfoliamedica.bg Enzymes like laccases have been used in the eco-friendly synthesis of indo dyes, demonstrating the feasibility of enzymatic oxidative cross-coupling reactions. researchgate.net The development of robust enzymes capable of catalyzing the specific condensation reaction required for this compound synthesis would be a significant step towards a truly green manufacturing process.

The following table summarizes research findings from analogous reactions that demonstrate the potential of green chemistry approaches for the synthesis of compounds with structural similarities to this compound.

| Green Approach | Model Reaction/Compound | Key Findings | Potential Benefit for this compound Synthesis | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Synthesis of Diaryl Amines | Reaction time reduced from hours to minutes; high yields (83-96%) achieved without solvent. | Faster reaction rates, reduced energy consumption, and elimination of organic solvents. | nih.gov |

| Ultrasound-Assisted Synthesis | Synthesis of Aminated Lignin (Mannich reaction) | Ultrasound assistance facilitated the amination reaction. | Enhanced reaction rates and efficiency in the condensation step. | rsc.orgrsc.org |

| Solvent-Free Synthesis | Buchwald-Hartwig Arylation of Amines | Highly efficient coupling of amines and aryl halides without the need for a solvent. | Elimination of volatile organic compounds (VOCs) and simplified purification. | researchgate.netineosopen.org |

| Phase Transfer Catalysis (PTC) | Nucleophilic Aromatic Substitution | Enables reactions at lower temperatures (20-200°C) compared to traditional methods (>200°C) and can be performed without a solvent. | Milder reaction conditions, reduced by-product formation, and potential for solvent-free processes. | mdpi.comfzgxjckxxb.comptfarm.plgoogle.com |

| Ionic Liquids | Synthesis of 2-Arylbenzothiazoles | Phosphonium acidic ionic liquid acted as an efficient and recyclable homogeneous catalyst. | Use of recyclable, non-volatile catalysts and solvents, leading to reduced waste. | researchgate.netnih.gov |

| Biocatalysis | Enzymatic Synthesis of Diethanolamide Surfactants | Condensation reaction achieved under mild conditions (50°C) using a lipase (B570770) catalyst. | High selectivity, mild reaction conditions, and use of renewable catalysts. | dost.gov.ph |

Advanced Characterization and Structural Elucidation of Acid Brown 248

Spectroscopic Approaches for Molecular Architecture and Bonding Analysis

Spectroscopy is fundamental to determining the structure of complex organic molecules like Acid Brown 248. By probing the interactions of the molecule with electromagnetic radiation, different spectroscopic methods can reveal information about the atomic connectivity, functional groups, and the conjugated electronic system responsible for its color.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental NMR spectra for this compound are not widely published, the expected chemical shifts (δ) can be predicted based on its constituent structural motifs. The analysis would involve both ¹H NMR to identify the environments of hydrogen atoms and ¹³C NMR for carbon atoms.

Given the dye's structure, derived from its synthesis, the ¹H NMR spectrum would be complex, with numerous signals in the aromatic region (typically 6.5-8.5 ppm) due to the multiple substituted benzene (B151609) rings. The protons on rings adjacent to electron-withdrawing groups like nitro (-NO₂) and sulfonamide (-SO₂NH-) would appear further downfield. Protons of the N-H groups would likely appear as broad signals. docbrown.info Similarly, the ¹³C NMR spectrum would show a multitude of signals for the 24 carbon atoms, with aromatic carbons resonating between 110 and 160 ppm. acs.org Carbons bonded to nitrogen, oxygen, or sulfur would have their chemical shifts significantly influenced by these heteroatoms. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Units in this compound This table presents expected data based on standard NMR principles.

| Functional Group/Structural Unit | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 8.5 | 110 - 150 |

| Aromatic C-H (adjacent to -NO₂) | 7.8 - 8.8 | 115 - 135 |

| Aromatic C-N | N/A | 140 - 155 |

| Aromatic C-S | N/A | 135 - 150 |

| Aromatic C-NO₂ | N/A | 145 - 160 |

| Amine N-H | 5.0 - 9.0 (often broad) | N/A |

| Sulfonamide N-H | 7.0 - 10.0 (often broad) | N/A |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the specific functional groups within a molecule by detecting their characteristic vibrational frequencies. specac.com An analysis of this compound would reveal key absorptions corresponding to its nitro, sulfonic acid, amine, and aromatic components.

The FT-IR spectrum is expected to show strong and characteristic bands for the sulfonyl (S=O) and nitro (N=O) groups. mdpi.comnih.gov The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate (-SO₃⁻) and sulfonamide (-SO₂NH-) groups typically appear in the 1350-1150 cm⁻¹ region. mdpi.com The nitro groups (-NO₂) would produce strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. N-H stretching from the secondary amine and sulfonamide groups would be visible in the 3500-3300 cm⁻¹ range. researchgate.net Aromatic C-H and C=C stretching vibrations would also be present. nih.gov

Raman spectroscopy provides complementary information. While C=O, O-H, and N-H bonds give strong signals in IR, aromatic C=C bonds and symmetric vibrations, like the symmetric stretch of the nitro group, often produce strong signals in Raman spectra, making it useful for analyzing the core aromatic structure. rsc.orgresearchgate.netmdpi.com

Table 2: Expected Vibrational Frequencies for Functional Groups in this compound This table presents expected data based on standard vibrational spectroscopy principles.

| Functional Group | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amine, Amide) | 3500 - 3300 (Medium, Broad) | 3500 - 3300 (Weak) | Stretching |

| Aromatic C-H | 3100 - 3000 (Medium-Weak) | 3100 - 3000 (Strong) | Stretching |

| Asymmetric -NO₂ | 1550 - 1500 (Strong) | 1550 - 1500 (Medium) | Stretching |

| Aromatic C=C | 1600 - 1450 (Variable) | 1600 - 1450 (Strong) | Stretching |

| Symmetric -NO₂ | 1350 - 1300 (Strong) | 1350 - 1300 (Strong) | Stretching |

| Asymmetric -SO₂ | 1350 - 1300 (Strong) | 1350 - 1300 (Medium) | Stretching |

| Symmetric -SO₂ | 1180 - 1140 (Strong) | 1180 - 1140 (Medium) | Stretching |

| C-N | 1350 - 1250 (Medium) | 1350 - 1250 (Weak) | Stretching |

| C-S | 800 - 600 (Medium) | 800 - 600 (Strong) | Stretching |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For a dye like this compound, this technique is essential for understanding the basis of its color. msu.edu The color arises from a complex chromophore system, which is the part of the molecule responsible for light absorption.

The chromophore of this compound consists of an extended π-conjugated system spanning the multiple aromatic rings linked by nitrogen atoms. The presence of both electron-donating groups (amines) and strong electron-withdrawing groups (nitro groups) creates a powerful "push-pull" electronic system. This arrangement lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). msu.edu Consequently, the molecule can absorb lower-energy photons, which fall within the visible spectrum. As a brown dye, this compound is expected to absorb broadly across the visible range (approx. 400-700 nm), rather than having a single sharp absorption maximum (λmax). worlddyevariety.com Its appearance in solution is noted to change in the presence of strong acid or base, indicating that protonation or deprotonation of the amine or sulfonic acid groups alters the electronic structure and, therefore, the absorption spectrum. worlddyevariety.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight and providing clues about the molecular structure through the analysis of fragmentation patterns. nih.gov

For this compound (C₂₄H₂₀N₇NaO₁₁S₃), high-resolution mass spectrometry would be used to verify its elemental composition by providing a highly accurate mass measurement of the molecular ion. The expected monoisotopic mass of the free acid form [M-Na+H]⁻ would be a primary target for identification. Electrospray ionization (ESI) is a common technique for analyzing such polar, non-volatile compounds. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) would be employed to study its fragmentation. By inducing the molecular ion to break apart, a characteristic fragmentation pattern is produced. For this compound, likely fragmentation pathways would include the neutral loss of SO₃ (80 Da), NO₂ (46 Da), and cleavage at the C-N and C-S bonds that link the different parts of the molecule.

Table 3: Predicted Key Fragmentation Pathways for this compound in MS/MS Analysis This table presents expected data based on the known structure and general MS principles.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description of Cleavage |

| [M-H]⁻ | [M-H-SO₃]⁻ | 80 Da | Loss of a sulfur trioxide moiety from a sulfonic acid group. |

| [M-H]⁻ | [M-H-NO₂]⁻ | 46 Da | Loss of a nitro group. |

| [M-H]⁻ | [M-H-SO₂NH]⁻ | 79 Da | Cleavage of a sulfonamide group. |

| [M-H]⁻ | Varies | Varies | Cleavage of the C-N bond of the central diphenylamine (B1679370) linkage. |

Computational Chemistry in this compound Structural and Electronic Studies

Computational methods, particularly those based on quantum mechanics, serve as a powerful complement to experimental techniques. They allow for the prediction of molecular properties and can aid in the interpretation of complex spectral data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. umn.edutandfonline.com For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can predict a range of properties before they are measured experimentally. nih.govatomiclayerdeposition.com

A key application of DFT would be to determine the most stable three-dimensional geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. This optimized structure provides the foundation for all other calculated properties. Furthermore, DFT can be used to calculate the electronic properties, such as the energies and shapes of the HOMO and LUMO. The HOMO-LUMO energy gap is directly related to the electronic transition observed in UV-Vis spectroscopy and is critical for understanding the dye's color. researchgate.net DFT can also simulate vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to help assign the observed bands to specific molecular motions. researchgate.net

Table 4: Properties of this compound Obtainable from DFT Calculations

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| HOMO/LUMO Energies | Determines the electronic energy gap, which explains the UV-Vis absorption and color. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying electron-rich and electron-poor regions. |

| Simulated Vibrational Frequencies | Aids in the assignment of experimental FT-IR and Raman spectra. |

| Calculated NMR Chemical Shifts | Helps in the interpretation and assignment of complex experimental NMR spectra. |

Molecular Orbital Theory (HOMO/LUMO) and Reactivity Descriptors of Dyes

The electronic properties and reactivity of dye molecules, including nitrodiphenylamine-based dyes like this compound, can be profoundly understood through the lens of Molecular Orbital Theory (MOT). umb.edu At the core of this theory are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com The HOMO represents the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. umb.edupearson.com The interaction between these frontier orbitals is fundamental to understanding chemical reactions and electronic transitions. utdallas.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com This energy gap is directly related to the molecule's electronic properties; a smaller gap suggests that less energy is required to excite an electron from the ground state to an excited state, which influences the color of the dye. pearson.com The UV-visible absorption spectrum of a molecule can be experimentally used to measure this energy difference. pearson.com

From the energies of the HOMO and LUMO, several quantum chemical parameters known as reactivity descriptors can be calculated to predict and explain the chemical reactivity and stability of a molecule. mdpi.com These descriptors provide insight into how the molecule will interact with other chemical species. For instance, the electrophilicity index (ω) can provide information about the molecule's reactivity and potential toxicity. mdpi.com While specific computational studies detailing the HOMO-LUMO energies and reactivity descriptors for this compound are not available in the public domain, the theoretical framework allows for a clear prediction of the type of information such an analysis would yield.

The key reactivity descriptors derived from HOMO and LUMO energies are defined as follows:

| Reactivity Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the molecule's excitability and kinetic stability. A smaller gap often corresponds to higher reactivity. mdpi.com |

| Ionization Potential (IP) | -EHOMO | Represents the energy required to remove an electron from the HOMO. |

| Electron Affinity (EA) | -ELUMO | Represents the energy released when an electron is added to the LUMO. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Expresses the tendency of electrons to escape from a stable system. mdpi.com |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance of a molecule to change its electron distribution. |

| Global Softness (S) | 1/(2η) | The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. |

| Electrophilicity Index (ω) | μ2/(2η) | Quantifies the energy lowering of a molecule when it accepts electrons, indicating its electrophilic nature. mdpi.com |

Simulations of Spectroscopic Properties of this compound

Computational chemistry provides powerful tools for simulating the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. nsf.govunibo.it These simulations can predict various types of spectra, including electronic (UV-Visible) and vibrational (Infrared and Raman), before a compound is synthesized or when experimental measurements are difficult. semanticscholar.orgresearchgate.net

For a dye like this compound, whose primary function is related to its color, the simulation of its UV-Visible spectrum is particularly important. semanticscholar.org Time-Dependent Density Functional Theory (TD-DFT) is a common quantum chemical method used to compute the vertical excitation energies and corresponding oscillator strengths, which directly relate to the absorption peaks in the UV-Vis spectrum. semanticscholar.org Such simulations can predict the λmax (wavelength of maximum absorption) and provide a theoretical basis for the dye's perceived color.

Furthermore, computational methods can simulate vibrational spectra (FTIR and Raman) by calculating the vibrational frequencies and intensities based on the molecule's geometry and electronic structure. semanticscholar.orgrsc.org These theoretical spectra are invaluable for assigning specific absorption bands in experimental spectra to the vibrations of particular functional groups within the molecule, thereby confirming its structure. semanticscholar.org

Although specific computational studies simulating the spectroscopic properties of this compound (C.I. 10402) are not presently found in surveyed literature, the established methodologies are fully applicable. worlddyevariety.com A typical computational study would involve optimizing the molecule's geometry and then performing frequency and TD-DFT calculations to generate its theoretical spectra. semanticscholar.org

The table below summarizes the key spectroscopic techniques and the information that can be obtained from their computational simulation.

| Spectroscopic Technique | Information from Simulation | Relevance to this compound |

| UV-Visible Spectroscopy | Electronic transition energies (λmax), oscillator strengths | Predicts and explains the color, electronic structure, and HOMO-LUMO gap. semanticscholar.org |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities of IR-active modes | Helps in structural elucidation by identifying functional groups and their vibrational modes. rsc.org |

| Raman Spectroscopy | Vibrational frequencies and intensities of Raman-active modes | Provides complementary structural information to IR spectroscopy. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (e.g., ¹H, ¹³C) and coupling constants | Aids in detailed structural confirmation by predicting the magnetic environment of each nucleus. mdpi.com |

X-ray Crystallography for Solid-State Structure Determination of Acid Dyes

The technique of single-crystal X-ray diffraction involves irradiating a single, well-ordered crystal with a beam of X-rays. jove.com The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the exact positions of the atoms in the molecule can be determined, leading to a complete elucidation of the molecular structure. mdpi.com

In the context of acid dyes, crystallographic studies can reveal:

Intramolecular Geometry: Precise bond lengths and angles within the dye molecule. wikipedia.org

Conformation: The spatial arrangement of different parts of the molecule.

Intermolecular Interactions: The presence and nature of non-covalent interactions like hydrogen bonding, van der Waals forces, and π–π stacking, which govern how dye molecules pack in the solid state. mdpi.com

Solvation/Hydration: The location of solvent or water molecules within the crystal lattice.

While X-ray crystallography is a powerful tool for organic dyes, a significant bottleneck is often the requirement of growing a suitable single crystal of the material, which can be challenging. mdpi.commdpi.com To date, a search of the scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. A successful crystallographic analysis of this compound would provide definitive structural data, validating theoretical models and offering a deeper understanding of its properties.

Environmental Fate and Transformation Pathways of Acid Brown 248 and Azo Dyes

Biotic and Abiotic Degradation Kinetics and Pathway Identification

The degradation of Acid Brown 248, and azo dyes in general, can proceed through both biotic (microbial) and abiotic (e.g., photochemical) pathways. The kinetics and mechanisms of these processes are highly dependent on the environmental conditions.

Under aerobic conditions, the biodegradation of sulfonated azo dyes like this compound is generally limited. The electron-withdrawing nature of the azo group makes the molecule less susceptible to oxidative attack by the enzymes commonly found in aerobic microorganisms. While some specialized bacteria have been found to degrade certain azo dyes aerobically, this is not a widespread capability wur.nl. The recalcitrance of these dyes is further influenced by factors such as the complexity of the aromatic structure and the presence of sulfonate groups, which can hinder microbial uptake.

Factors Influencing Aerobic Recalcitrance of Azo Dyes

| Factor | Influence on Biodegradation |

|---|---|

| Azo Bond | The electron-deficient nature of the azo bond makes it resistant to electrophilic (oxidative) attack by aerobic microorganisms. |

| Sulfonate Groups | The presence of sulfonate groups increases water solubility but can impede the transport of the dye across microbial cell membranes. |

| Molecular Size and Complexity | Larger and more complex dye molecules are often more difficult for microorganisms to degrade. |

| Substituent Groups | The type and position of other chemical groups on the aromatic rings can significantly affect the biodegradability of the dye. |

In contrast to aerobic conditions, anaerobic environments are more conducive to the initial breakdown of azo dyes. Under anaerobic conditions, the primary transformation pathway is the reductive cleavage of the azo bond wur.nlnih.govmdpi.com. This process is carried out by a wide range of anaerobic bacteria and results in the decolorization of the dye and the formation of aromatic amines nih.govresearchgate.net. These resulting aromatic amines can be colorless but may be more toxic and carcinogenic than the parent dye molecule mdpi.comnih.gov.

The mineralization of azo dyes often requires a sequential anaerobic-aerobic treatment process. The initial anaerobic phase breaks down the azo bond, and the subsequent aerobic phase is necessary to degrade the resulting aromatic amines wur.nlnih.govtandfonline.com. However, sulfonated aromatic amines, which would be expected from the degradation of this compound, are often resistant to further degradation even under aerobic conditions core.ac.uk.

Photodegradation, particularly in the presence of a photocatalyst, can be an effective method for degrading azo dyes. This process typically involves the use of semiconductor photocatalysts like titanium dioxide (TiO2) and UV irradiation mdpi.com. The UV light excites the photocatalyst, generating electron-hole pairs that lead to the formation of highly reactive oxygen species, such as hydroxyl radicals researchgate.netnih.gov. These radicals can then attack and break down the complex structure of the azo dye.

Summary of Degradation Pathways for Sulfonated Azo Dyes

| Degradation Pathway | Conditions | Key Processes | Primary Products |

|---|---|---|---|

| Aerobic Biodegradation | Presence of Oxygen | Limited enzymatic oxidation | Generally recalcitrant, minimal degradation |

| Anaerobic Biodegradation | Absence of Oxygen | Reductive cleavage of the azo bond | Aromatic amines |

| Photodegradation | UV light (often with a photocatalyst) | Generation of reactive oxygen species (e.g., hydroxyl radicals) that attack the dye molecule | Smaller, less complex molecules, and eventually mineralization to CO2, H2O, and inorganic ions |

Environmental Partitioning and Mobility Studies of this compound

The environmental distribution and mobility of the azo dye this compound are governed by its physicochemical properties, particularly its interaction with soil, sediment, and water. Understanding these partitioning behaviors is crucial for assessing its potential environmental impact.

Distribution Coefficients and Sorption to Sediment and Soil Particles

The mobility of organic compounds like this compound in the soil and aquatic environments is often predicted using distribution and partitioning coefficients, such as the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc). These coefficients quantify the tendency of a chemical to be adsorbed by soil and sediment particles from the aqueous phase.

Factors that typically influence the sorption of azo dyes to soil and sediment include:

Soil/Sediment Composition: The organic matter content, clay content, and pH of the soil or sediment play a significant role.

Dye Chemistry: The specific functional groups on the dye molecule influence its interaction with particle surfaces.

Water Chemistry: The pH, ionic strength, and presence of other dissolved substances in the surrounding water can affect sorption processes.

A study on the removal of C.I. This compound from aqueous media demonstrated its adsorption onto modified polypropylene (B1209903) nonwoven fabric. In this research, the chitosan-treated fabric removed 90% of the dye at a pH of 3 researchgate.net. This indicates that under certain conditions, this compound has a significant affinity for surfaces, suggesting that sorption to environmental particles is a relevant process.

Table 1: Factors Influencing the Sorption of Azo Dyes to Environmental Matrices

| Factor | Influence on Sorption |

|---|---|

| Soil/Sediment Organic Carbon | Higher organic carbon content generally increases sorption for nonpolar compounds. For ionic dyes, the effect can be more complex. |

| Clay Content | Clay minerals can provide surfaces for ion exchange, potentially increasing the sorption of ionic dyes. |

| pH | Soil and water pH can affect the surface charge of both the dye and the sorbent particles, influencing electrostatic interactions. |

| Ionic Strength | The concentration of dissolved salts can impact the electrical double layer and affect dye aggregation and sorption. |

Hydrophilicity and Behavior in Aqueous Systems

This compound is characterized as a water-soluble compound worlddyevariety.com. This solubility is a key factor in its environmental transport and fate, as it allows the dye to be readily distributed through aqueous systems. The molecular formula of this compound is C24H20N7NaO11S3 worlddyevariety.comkhushidyechem.com. The presence of sulfonate groups in its structure contributes significantly to its hydrophilicity.

In aqueous solutions, this compound exists as a colored anion, which facilitates its dissolution in water medkoo.com. Its solubility allows it to be used in aqueous dyebaths for textile applications tul.cz. The behavior of this compound in water is also highlighted by studies focused on its removal from aqueous media. For instance, research has demonstrated the effective removal of this dye from water using functionalized adsorbents, underscoring its presence and mobility in aquatic environments researchgate.netulpas.orgresearchgate.net.

Table 2: Properties of this compound Related to its Aqueous Behavior

| Property | Description | Source |

|---|---|---|

| Solubility | Soluble in water. | worlddyevariety.com |

| Molecular Formula | C24H20N7NaO11S3 | worlddyevariety.comkhushidyechem.comdyeschemical.com |

| Appearance | Brown powder. | worlddyevariety.com |

The hydrophilicity of this compound implies that it has a low tendency to volatilize from water and is likely to remain in the aqueous phase unless it undergoes degradation or sorption to solids. Its transport in rivers, lakes, and groundwater will be largely governed by water flow and its interactions with suspended particles and bottom sediments.

In-Depth Analysis of this compound Remediation Technologies Cannot Be Completed Due to Lack of Specific Research Data

A comprehensive article focusing solely on advanced remediation and treatment technologies for the chemical compound this compound, as per the detailed outline provided, cannot be generated at this time. Extensive searches for scientific literature and research data specific to this compound have yielded insufficient information to thoroughly address the requested sections and subsections.

While general information regarding the chemical identity of this compound (also known as C.I. This compound, with CAS Registry Number 12239-00-8) is available, detailed studies on its removal from wastewater are not present in the available search results. The manufacturing process involves the condensation of 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid and 4-Chloro-3-nitrobenzenesulfonamide. It is described as a brown powder soluble in water and is used for dyeing wool, silk, and wool products.

The provided outline requires an in-depth analysis of adsorption-based removal methodologies, including:

The development and performance of novel adsorbent materials.

Adsorption equilibrium modeling through isotherm studies (Langmuir, Freundlich, Temkin).

Adsorption kinetic studies to determine rate-limiting steps.

Thermodynamic characterization of the adsorption process.

The influence of solution chemistry and operating conditions (pH, temperature, etc.).

Adsorbent regeneration and reusability.

Searches were conducted for each of these specific areas in relation to "this compound." However, the search results consistently returned information for other, different acid brown dyes, such as Acid Brown 340, Acid Brown 14, Acid Brown 283, and Acid Brown 354, or provided general overviews of dye adsorption principles without mentioning this compound.

Given the strict instructions to focus solely on this compound and not introduce information outside the explicit scope, it is not possible to substitute data from other dyes. The adsorption characteristics of a specific dye are highly dependent on its unique molecular structure, size, and functional groups. Therefore, data from other acid brown dyes would not be scientifically accurate or appropriate for an article exclusively about this compound.

Until specific research on the advanced remediation of this compound is published and becomes accessible, a scientifically accurate and detailed article that adheres to the provided structure cannot be written.

Advanced Remediation and Treatment Technologies for Acid Brown 248 Contamination

Advanced Oxidation Processes (AOPs) for Acid Brown 248 Degradation in Aqueous Media

Advanced Oxidation Processes (AOPs) represent a class of promising technologies for the remediation of water contaminated with recalcitrant organic pollutants like the nitrodiphenylamine-based dye, this compound. These processes are fundamentally characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which possess a high oxidation potential capable of degrading complex organic molecules into simpler, less harmful substances, and ultimately, to carbon dioxide, water, and inorganic ions. While extensive research has been conducted on the application of AOPs for the degradation of various azo dyes, specific studies focusing solely on this compound are limited in the publicly available scientific literature. Nevertheless, the principles and findings from research on similar dye structures provide a strong basis for understanding the potential efficacy of these technologies for this compound remediation.

Heterogeneous Photocatalysis with Semiconductor Nanomaterials (e.g., TiO₂, Ag Nanoparticles)

Heterogeneous photocatalysis is an advanced oxidation process that utilizes semiconductor nanomaterials, most notably titanium dioxide (TiO₂), to generate hydroxyl radicals upon exposure to a light source, typically UV radiation. When TiO₂ particles are irradiated with photons of energy equal to or greater than their band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers can then react with water and dissolved oxygen to produce hydroxyl radicals and superoxide radicals, which are the primary agents of degradation for organic pollutants.

The incorporation of noble metal nanoparticles, such as silver (Ag), onto the surface of TiO₂ can enhance its photocatalytic activity. Silver nanoparticles can act as electron sinks, trapping the photo-generated electrons from the TiO₂ conduction band. This process effectively reduces the recombination rate of electron-hole pairs, thereby increasing the quantum efficiency of the photocatalytic process and leading to a higher rate of hydroxyl radical generation.

While the efficacy of TiO₂ and Ag-TiO₂ photocatalysis has been demonstrated for a wide range of azo dyes, specific research detailing the degradation kinetics, optimal operational parameters (such as catalyst loading, pH, and light intensity), and mineralization efficiency for this compound is not extensively documented in current scientific literature.

Fenton and Photo-Fenton Oxidation for Hydroxyl Radical Generation

The Fenton process is a homogeneous AOP that involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in an acidic medium to produce hydroxyl radicals. The reaction is a simple and cost-effective method for generating these powerful oxidizing species. The efficiency of the Fenton process is highly dependent on the pH of the solution, with an optimal range typically between 2 and 4.

The photo-Fenton process is an enhancement of the classical Fenton reaction, where the application of UV or visible light accelerates the regeneration of Fe²⁺ from ferric ions (Fe³⁺) that are formed during the oxidation cycle. This photoreduction of Fe³⁺ increases the availability of the catalytic Fe²⁺ ions, thereby enhancing the rate of hydroxyl radical production and, consequently, the degradation of organic pollutants. The photo-Fenton process has been shown to be highly effective for the decolorization and mineralization of various azo dyes. nih.gov

Ozonation and UV-Enhanced Ozonation Processes for Azo Dye Mineralization

Ozonation is another powerful AOP that utilizes the strong oxidizing potential of ozone (O₃) to degrade organic contaminants. Ozone can react with organic molecules through two primary pathways: direct oxidation by molecular ozone or indirect oxidation via hydroxyl radicals generated from the decomposition of ozone in water, particularly at alkaline pH. For azo dyes, ozonation can effectively break the chromophoric azo bond (-N=N-), leading to rapid decolorization.

The combination of ozone with ultraviolet (UV) radiation, known as the O₃/UV process, significantly enhances the degradation efficiency. The photolysis of aqueous ozone by UV light leads to the formation of hydrogen peroxide, which then decomposes to generate a higher concentration of hydroxyl radicals than ozonation alone. This leads to a more rapid and complete mineralization of refractory organic compounds. Studies on various azo dyes have demonstrated that ozonation and UV-enhanced ozonation can achieve high levels of color and chemical oxygen demand (COD) removal.

Specific studies quantifying the effectiveness of ozonation and UV-enhanced ozonation for the mineralization of this compound, including kinetic data and the identification of degradation byproducts, are sparse in the available scientific literature.

Electrochemical Oxidation Approaches for Refractory Organic Pollutants

Electrochemical oxidation is an AOP that employs an electric current to drive the oxidation of organic pollutants. This can occur either directly at the anode surface through electron transfer or indirectly through the electrochemical generation of oxidizing species such as hydroxyl radicals, active chlorine, and peroxodisulfates. The choice of anode material is critical to the efficiency of the process, with materials like boron-doped diamond (BDD) and mixed metal oxides (MMOs) being particularly effective due to their high oxygen evolution overpotential and stability.

Research on the electrochemical oxidation of a closely related compound, Acid Brown 98, using a Ti/Ru₀.₃Ti₀.₇O₂ composite anode has provided valuable insights. researchgate.netresearchgate.net The study demonstrated that the degradation efficiency is influenced by parameters such as pH, current density, and the type of supporting electrolyte. A significant finding was the enhanced degradation in the presence of NaCl, attributed to the indirect oxidation by electrogenerated active chlorine species. Under optimized conditions, a substantial removal of Total Organic Carbon (TOC) was achieved. researchgate.net

Interactive Data Table: Electrochemical Degradation of Acid Brown 98

Note: The following data is for Acid Brown 98, a structurally similar compound to this compound, as specific data for this compound is not available.

| Parameter | Condition | TOC Removal (%) | Reference |

| Electrolyte | 0.1 M NaCl | 67 | researchgate.net |

| Current Density | 20 mA/cm² | 67 | researchgate.net |

| pH | Not specified | 67 | researchgate.net |

| Duration | 60 minutes | 67 | researchgate.net |

This data for Acid Brown 98 suggests that electrochemical oxidation is a promising technology for the remediation of this compound, although further research is needed to determine the optimal conditions for its specific degradation.

Mechanistic Investigations of Radical-Mediated Degradation Pathways of this compound

The degradation of azo dyes, including what can be inferred for this compound, by hydroxyl radicals follows complex reaction pathways. The initial attack of the hydroxyl radical can occur at several positions on the dye molecule, including the azo bond, the aromatic rings, and the various functional groups. The cleavage of the azo bond is a primary step in the decolorization of the dye, leading to the formation of aromatic amines and other intermediates. These intermediates are then subjected to further oxidation, which involves hydroxylation of the aromatic rings, followed by ring-opening to form aliphatic carboxylic acids of lower molecular weight. Ultimately, complete mineralization leads to the formation of CO₂, H₂O, and inorganic ions such as nitrate and sulfate.

The exact degradation pathway for this compound is expected to be intricate due to its nitrodiphenylamine structure. The identification of intermediate products is crucial for assessing the detoxification of the wastewater and for fully understanding the reaction mechanism. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FTIR) are typically employed for this purpose. However, specific studies elucidating the detailed radical-mediated degradation pathways of this compound are not currently available in the scientific literature.

Synergistic Effects and Process Intensification in Hybrid AOPs

The principle behind the synergistic effect often lies in the generation of additional reactive species or the acceleration of a rate-limiting step in the degradation pathway. For example, in a photocatalysis-Fenton hybrid system, the photocatalyst can enhance the regeneration of Fe²⁺, thus accelerating the Fenton reaction. The application of hybrid AOPs has the potential to reduce treatment time, decrease energy consumption, and achieve a higher degree of mineralization of organic pollutants.

While the potential for synergistic effects in hybrid AOPs is well-established for a variety of organic contaminants, research specifically demonstrating and quantifying these effects for the degradation of this compound has yet to be reported in the available literature. Further investigation is required to explore the benefits of hybrid AOPs for the efficient and complete remediation of this compound contamination.

Lack of Specific Research Hinders Comprehensive Analysis of this compound Remediation

Despite a thorough search of available scientific literature, detailed research findings and specific data on the advanced remediation and treatment technologies for the chemical compound this compound are not presently available. While general principles of bioremediation for acid dyes are established, studies focusing explicitly on this compound could not be located. Therefore, a comprehensive and scientifically detailed article adhering to the requested outline cannot be generated at this time.

General information on this compound identifies it as a nitrodiphenylamine-based acid dye. Acid dyes as a class are known to be significant environmental pollutants, often found in the wastewater of textile and other industries. Their complex aromatic structures make them resistant to conventional wastewater treatment methods, necessitating the development of advanced remediation technologies.

Bioremediation, a promising and environmentally friendly approach, utilizes microorganisms or their enzymes to break down pollutants. For textile dyes, this often involves:

Enzymatic Decolorization: Enzymes like laccases, peroxidases, and azoreductases have shown potential in degrading a variety of dyes. Laccases, in particular, are known for their ability to oxidize a broad range of phenolic and non-phenolic compounds, making them suitable for dye decolorization.

Microbial Consortia: The synergistic action of multiple microbial species in a consortium can be more effective in degrading complex dye molecules than individual strains. Different species can carry out different steps in the degradation pathway, leading to a more complete breakdown of the pollutant.

Phytoremediation: This technique uses plants to remove, degrade, or stabilize contaminants from soil and water. Plants can absorb dyes through their root systems and break them down through their metabolic processes.

While these technologies have been successfully applied to other acid and azo dyes, the specific operational parameters, efficiency, degradation pathways, and intermediate products for this compound remain uninvestigated in the available scientific literature. The creation of detailed data tables and an in-depth analysis of research findings, as requested, is therefore not feasible. Further research is required to explore and document the efficacy of these advanced remediation technologies for the specific case of this compound contamination.

Advanced Analytical Methodologies for Environmental Monitoring and Trace Analysis of Acid Brown 248

Hyphenated Chromatographic Techniques for Separation and Identification (e.g., GC-MS, LC-MS)

Hyphenated chromatography, which couples a separation technique with a spectroscopic detection method, provides unparalleled capability for the separation, identification, and quantification of complex mixtures. mdpi.com For azo dyes like Acid Brown 248, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone analytical tools, offering excellent sensitivity and specificity. mdpi.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique that combines the high-resolution separation of gas chromatography with the precise detection and identification power of mass spectrometry. oup.com For the analysis of azo dyes, a common procedure involves a chemical reduction step using agents like sodium dithionite, which cleaves the characteristic azo bond (–N=N–) to produce constituent aromatic amines. nih.gov These resulting amines, which are more volatile than the parent dye, can then be extracted and analyzed by GC-MS. nih.govgoogle.com The instrument provides a unique mass spectrum for each compound, acting as a chemical fingerprint for unambiguous identification. mdpi.com While highly effective, a limitation of GC-MS is that polar analytes often require a derivatization step to increase their volatility for gas-phase separation. mdpi.comoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a dominant method for the analysis of dyes in various samples. frontiersin.org It combines the potent separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of MS. creative-proteomics.com A key advantage of LC-MS is its ability to analyze the intact, non-volatile, and thermally fragile dye molecules directly without the need for cleavage or derivatization. frontiersin.orgresearchgate.net Techniques such as reversed-phase HPLC are commonly used, where separation depends on the hydrophobic interactions between the dye and the stationary phase. researchgate.netfrontiersin.org LC-MS systems, particularly those with tandem mass spectrometry (LC-MS/MS), offer exceptional sensitivity, with detection limits that can reach the picogram-per-milliliter (pg/mL) level, and high selectivity, which prevents interference from other compounds in the matrix. creative-proteomics.comresearchgate.net

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Principle | Separates volatile/semi-volatile compounds in the gas phase, followed by mass-based detection. oup.com | Separates compounds in the liquid phase, followed by mass-based detection. creative-proteomics.com |

| Sample Requirement | Analytes must be volatile and thermally stable. Often requires derivatization for polar compounds or reduction for azo dyes. oup.comnih.gov | Ideal for non-volatile, polar, and thermally labile compounds like intact dyes. frontiersin.orgresearchgate.net |

| Primary Application for Acid Dyes | Identification of constituent aromatic amines after chemical reduction of the azo bond. nih.govgoogle.com | Direct identification and quantification of the intact dye molecule. frontiersin.org |

| Advantages | High resolution, established libraries for spectral matching, lower cost than some LC-MS systems. mdpi.com | High sensitivity and specificity, wide applicability, no derivatization needed for most dyes. mdpi.comcreative-proteomics.com |

| Limitations | Destructive to the original molecule (if reduction is used), not suitable for thermally unstable compounds. nih.gov | Matrix effects can suppress ion formation, potentially higher operational costs. frontiersin.org |

Electrochemical Sensors and Biosensors for Acid Dye Detection

Electrochemical sensors and biosensors are emerging as powerful tools for environmental monitoring due to their simplicity, low cost, rapid response, and potential for miniaturization and on-site analysis. rsc.orgiapchem.orgnih.gov These devices work by transducing the chemical interaction between the target analyte (e.g., this compound) and a specially designed electrode surface into a measurable electrical signal. mdpi.com

Electrochemical sensors typically rely on the direct electro-oxidation or reduction of the analyte at the surface of a working electrode. For azo dyes, the azo group is electrochemically active, making it a target for detection. iaamonline.org The performance of these sensors is highly dependent on the electrode material. To enhance sensitivity and selectivity, electrodes are often modified with nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles, which offer high surface area and excellent electrical conductivity. rsc.orgacs.org Voltammetric techniques, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), are commonly employed to measure the current response as a function of an applied potential, where the peak current is proportional to the dye's concentration. iaamonline.org

Biosensors represent a subclass of sensors that incorporate a biological recognition element to achieve high specificity. utoronto.ca For dye detection, this could involve immobilizing an enzyme (e.g., laccase or peroxidase) on the electrode surface. nih.govmdpi.com The enzyme would specifically interact with or catalyze a reaction of the dye, generating a signal. Affinity biosensors, another type, use binding agents like antibodies or nucleic acid aptamers that selectively bind to the target molecule. mdpi.commdpi.com While specific biosensors for this compound are not widely documented, the principles are broadly applicable to the detection of various dye structures. The primary advantage of biosensors is their high selectivity for the target analyte, even in complex biological or environmental samples. mdpi.comnih.gov

| Sensor Type | Principle of Operation | Key Advantages | Example Application |

|---|---|---|---|

| Electrochemical Sensor | Measures the current or potential change resulting from the direct redox reaction of the analyte at a modified electrode surface. mdpi.com | Rapid, low-cost, portable, high sensitivity. iapchem.orgacs.org | Detection of electroactive species like ascorbic acid or heavy metals using voltammetry (CV, DPV, SWV). iaamonline.orgrsc.org |

| Enzymatic Biosensor | An enzyme immobilized on the electrode catalyzes a reaction with the analyte, producing a detectable signal. nih.gov | High specificity due to enzyme-substrate interaction, potential for signal amplification. utoronto.ca | Determination of polyphenols in food samples using a laccase-based biosensor. nih.gov |

| Affinity Biosensor (e.g., Immunosensor) | A bioreceptor (e.g., antibody, aptamer) selectively binds the analyte, and this binding event is converted into an electrical signal. mdpi.commdpi.com | Very high specificity and selectivity, can detect non-electroactive molecules. utoronto.ca | Detection of specific proteins or nucleic acid sequences. utoronto.ca |

Spectrophotometric and Resonance Light Scattering (RLS) Based Quantification in Complex Matrices

While standard UV-Visible spectrophotometry can be used for the quantification of dyes in simple solutions, its application to complex environmental samples is often hindered by a lack of selectivity and sensitivity. Resonance Light Scattering (RLS) offers a highly sensitive alternative for the analysis of trace substances. tsijournals.com

The RLS technique is based on the principle that when molecules aggregate, their ability to scatter light is dramatically enhanced. tsijournals.com The RLS spectrum is obtained by synchronously scanning both the excitation and emission monochromators of a standard spectrofluorimeter. tsijournals.com Research has demonstrated the utility of an acid brown dye (Acid Brown SR, a tri-azo dye) as a probe in RLS analysis. tsijournals.com In a study focused on protein determination, it was found that in an acidic medium (pH 2.48), the negatively charged Acid Brown SR dye binds to positively charged protein molecules. tsijournals.com This binding induces the aggregation of dye molecules on the protein surface, leading to a significant enhancement of the RLS signal at 470 nm. tsijournals.com The intensity of this enhanced RLS signal is directly proportional to the concentration of the analyte. tsijournals.com

This method is characterized by its remarkable sensitivity, with detection limits reported in the nanogram per milliliter (ng/mL) range. tsijournals.com The simplicity of the instrumentation (a common spectrofluorimeter) and the rapidity of the analysis make it an attractive approach. tsijournals.com While this specific study used the dye to detect protein, the principle can be reversed to detect the dye itself by using a substance that induces its aggregation.

| Parameter | Optimal Condition / Finding |

|---|---|

| Analytical Principle | Aggregation of Acid Brown SR on the surface of protein molecules enhances RLS intensity. |

| Maximum RLS Wavelength | 470 nm |

| Optimal pH Range | 2.28 - 3.72 (Chosen pH for study: 2.48) |

| Optimal Dye Concentration | 2.40 × 10-6 mol L-1 |

| Analyte | Bovine Serum Albumin (BSA) |

| Linear Range | 0 - 1.13 µg mL-1 |

| Detection Limit (LOD) | 15.74 ng mL-1 |

Preconcentration and Sample Preparation Techniques for Trace Levels of this compound

Analyzing trace levels of pollutants like this compound from large volumes of environmental samples (e.g., water) requires a preconcentration step. itrcweb.org This step serves to increase the analyte concentration to a level detectable by analytical instruments and to remove interfering components from the sample matrix. uj.ac.za Solid-Phase Extraction (SPE) is the most widely adopted technique for this purpose. scpscience.com

Solid-Phase Extraction (SPE) is a sample preparation technology that uses a solid sorbent material, packed into a cartridge, to isolate and concentrate analytes from a liquid sample. scpscience.com The process generally involves four steps:

Conditioning: The sorbent is wetted with a solvent to activate it for sample retention. scpscience.com

Loading (Retention): The sample is passed through the sorbent. The analyte and some impurities are retained on the sorbent based on their affinity. scpscience.com

Rinsing (Washing): A specific solvent is passed through the sorbent to wash away weakly bound impurities while the target analyte remains. scpscience.com

Elution: A different solvent (the eluent) is used to disrupt the analyte-sorbent interaction and wash the concentrated analyte off the sorbent for collection. scpscience.com

For an acid dye like this compound, which is anionic, an anion-exchange SPE sorbent can be highly effective. restek.comiaea.org Alternatively, a reversed-phase sorbent (like C18) could be used to retain the dye based on non-polar interactions, particularly after adjusting the sample pH to suppress the ionization of the acid groups.

Advanced Microextraction Techniques: In recent years, several miniaturized and solvent-less extraction techniques have been developed. Solid-Phase Microextraction (SPME) uses a coated fiber to extract analytes directly from a sample, which is then thermally desorbed into a GC or eluted with a solvent for LC analysis. mdpi.com Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) uses a small volume of solvent, held within the pores of a porous hollow fiber, to extract analytes from the sample matrix. uj.ac.za These methods are environmentally friendly, reduce solvent consumption, and can provide high enrichment factors. uj.ac.zamdpi.com

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is partitioned between a liquid sample and a solid sorbent phase packed in a cartridge. scpscience.com | High enrichment factors, removes interferences, wide variety of sorbents available, can be automated. scpscience.commdpi.com | Can be time-consuming, requires significant solvent volumes. mdpi.com |

| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase extracts analytes by absorption/adsorption. mdpi.com | Simple, fast, solvent-free (for GC), integrates sampling and preconcentration. mdpi.com | Fiber fragility, limited sample capacity, potential for matrix effects. mdpi.com |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Analyte is extracted from the sample into a micro-volume of organic solvent immobilized in the pores of a hollow fiber. uj.ac.za | Very low solvent use, high enrichment, excellent sample cleanup, disposable fibers prevent carryover. uj.ac.za | Slower extraction times compared to SPME, requires optimization of multiple parameters. uj.ac.za |

Specialized Research Applications and Functionalization of Acid Brown 248

Investigation of Acid Brown 248 and Analogues as Fluorescent Probes in Biochemical Research

While specific studies investigating this compound as a primary fluorescent probe in biochemical research are not extensively documented, its chemical structure as an anionic azo dye provides a basis for exploring its potential in this area. The principles governing the application of other fluorescent molecules can be extrapolated to hypothesize how this compound or its functionalized analogues could be developed for such purposes.

Mechanisms of Fluorescence and Binding Interactions (e.g., DNA, Proteins)

The potential for a molecule like this compound to act as a fluorescent probe is rooted in its ability to exhibit changes in its fluorescence properties upon binding to a target biomolecule, such as DNA or a protein. Generally, small molecule dyes can interact with biomolecules through several mechanisms, leading to fluorescence enhancement. nih.govtrdizin.gov.tr

One common mechanism is the suppression of rotational relaxation upon binding. nih.gov In solution, a fluorescent molecule might dissipate absorbed energy through molecular vibrations and rotations, leading to low fluorescence quantum yield. However, when the molecule binds to a larger structure like the minor groove of DNA or a hydrophobic pocket in a protein, its rotational freedom is restricted. nih.govontosight.ai This restriction can lead to a significant increase in fluorescence intensity, a phenomenon known as "turn-on" fluorescence. nih.gov For instance, dyes like DAPI and Hoechst bind to the A-T rich regions of the DNA minor groove, resulting in a substantial fluorescence enhancement due to the displacement of water molecules and reduced rotational freedom. nih.govtrdizin.gov.trjournalijar.com

Another potential binding mode is intercalation, where the planar aromatic structure of a dye inserts itself between the base pairs of DNA. primachemicals.com This can also lead to a significant increase in fluorescence. The interaction of a dye with proteins is often driven by electrostatic interactions, where an anionic dye like this compound could bind to positively charged amino acid residues on the protein surface, or by hydrophobic interactions, where the dye settles into nonpolar pockets within the protein structure. ontosight.aitubitak.gov.tr The change in the microenvironment upon binding, from a polar aqueous solution to a nonpolar protein cavity, can dramatically alter the dye's fluorescence properties. ontosight.ai

The table below outlines potential binding mechanisms and their expected fluorescence outcomes if this compound were to be investigated as a fluorescent probe.

| Biomolecule Target | Potential Binding Mechanism | Anticipated Fluorescence Change | Governing Principles |

| DNA | Minor Groove Binding | Fluorescence Enhancement | Restriction of intramolecular rotation, displacement of water molecules. nih.govjournalijar.com |

| Intercalation | Fluorescence Enhancement | Stacking interactions with base pairs, reduced rotational freedom. primachemicals.com | |

| Proteins | Electrostatic Interaction | Fluorescence Quenching or Enhancement | Interaction with charged amino acid residues, potential for conformational changes in the protein. ontosight.aitubitak.gov.tr |

| Hydrophobic Pocket Binding | Significant Fluorescence Enhancement | Transfer from a polar to a nonpolar microenvironment, restriction of molecular motion. ontosight.ai |

Development of Detection and Quantification Assays

The development of detection and quantification assays using a fluorescent probe is contingent on a reliable and measurable change in its fluorescence upon binding to the target analyte. If this compound or a derivative were found to exhibit a strong fluorescence enhancement upon binding to a specific protein or nucleic acid, it could form the basis of a quantitative assay.